2-Methylimidazo[1,2-A]pyridine-6-carbonitrile
Overview
Description
2-Methylimidazo[1,2-A]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties . The imidazo[1,2-A]pyridine skeleton is a key structure in many drugs and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylimidazo[1,2-A]pyridine-6-carbonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is catalyst-free and highlights the use of environmentally benign solvents and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of multicomponent reactions and environmentally friendly solvents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methylimidazo[1,2-A]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The reactions are typically carried out under mild conditions to preserve the integrity of the imidazo[1,2-A]pyridine core.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
2-Methylimidazo[1,2-A]pyridine-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-A]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure-activity relationship plays a crucial role in its biological activity .
Comparison with Similar Compounds
2-Methylimidazo[1,2-A]pyridine-6-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyrimidine: Known for its antidepressant and anticancer activities.
Imidazo[1,2-A]pyridine analogues: Exhibits significant activity against multidrug-resistant tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-5-12-6-8(4-10)2-3-9(12)11-7/h2-3,5-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAYPKGNTPMDLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737902 | |
Record name | 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226000-76-5 | |
Record name | 2-Methylimidazo[1,2-a]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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